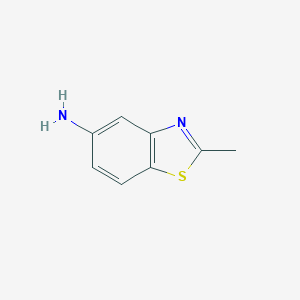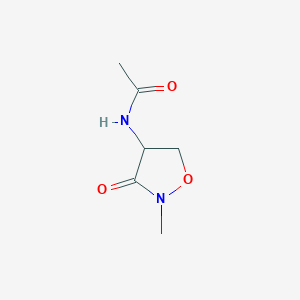
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as MOA, is a chemical compound that has been widely studied for its potential applications in scientific research. MOA is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide works by inhibiting the activity of the enzyme peptidyl transferase, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this enzyme, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide prevents the formation of new proteins, which can have a range of biochemical and physiological effects.
生化和生理效应
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of RNA transcription, and the inhibition of enzyme activity. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is its ability to inhibit the formation of peptide bonds between amino acids, making it a valuable tool for the study of protein synthesis. However, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can also have toxic effects on cells, making it important to use caution when working with this compound in the lab.
未来方向
There are several potential future directions for the study of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of research could be the development of new drugs based on the biochemical and physiological effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. Another area of research could be the study of the toxic effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide on cells, in order to better understand how this compound affects cellular function. Finally, researchers could also explore the potential use of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in the treatment of diseases such as cancer and inflammation.
合成方法
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methyl-2-nitropropane-1,3-diol with acetic anhydride, which produces 2-acetoxy-2-methylpropane-1,3-diol. This compound is then reacted with phosgene to produce 2-acetoxy-2-methylpropanoyl chloride. Finally, this compound is reacted with glycine to produce N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide.
科学研究应用
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been used in a wide range of scientific research applications, including the study of protein synthesis, enzyme activity, and RNA transcription. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to be particularly useful in the study of protein synthesis, as it has been shown to inhibit the formation of peptide bonds between amino acids.
属性
CAS 编号 |
14617-48-2 |
|---|---|
产品名称 |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-5-3-11-8(2)6(5)10/h5H,3H2,1-2H3,(H,7,9) |
InChI 键 |
KBIHQOBZGBMUEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C |
规范 SMILES |
CC(=O)NC1CON(C1=O)C |
同义词 |
N-(2-Methyl-3-oxoisoxazolidin-4-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



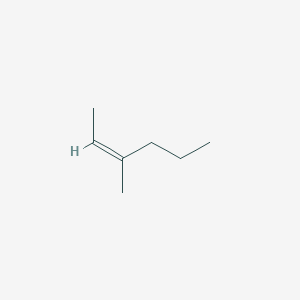
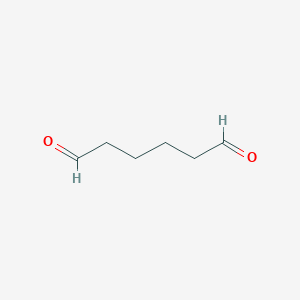

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
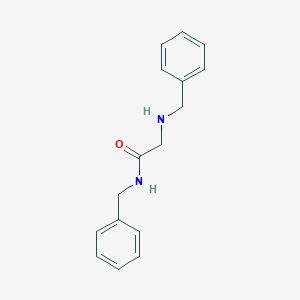

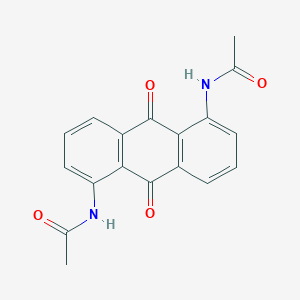
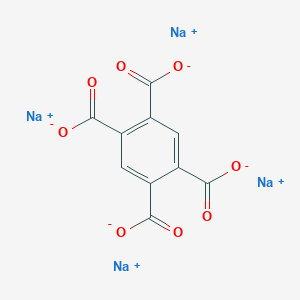
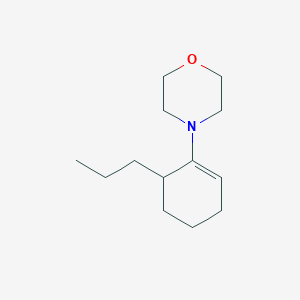
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
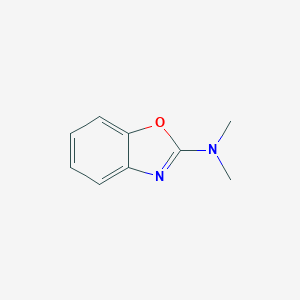
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
